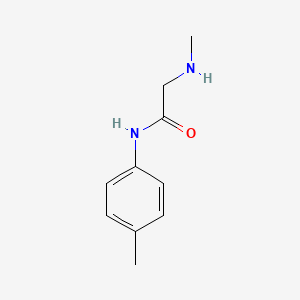

2-(methylamino)-N-(4-methylphenyl)acetamide

Overview

Description

2-(Methylamino)-N-(4-methylphenyl)acetamide, also known as MAM-4-MP, is a versatile compound that has been used in a variety of scientific research applications. It is a member of the class of compounds known as substituted phenethylamines, which are derivatives of phenethylamine (PEA). MAM-4-MP has a wide range of physiological and biochemical effects, and is an important tool for scientists studying the effects of neurotransmitters on the body.

Scientific Research Applications

Green Synthesis Approaches

A study by Reddy et al. (2014) highlighted environmentally friendly syntheses of potential analgesic and antipyretic compounds, showing alternative routes for the preparation of related acetamide derivatives. This approach underscores the significance of green chemistry in drug design and discovery, providing a framework for developing new therapeutic agents with reduced environmental impact.

Antimalarial Activity

Werbel et al. (1986) discussed the synthesis and antimalarial activity of a series of acetamide derivatives, revealing their effectiveness against resistant strains of parasites and highlighting the compound's potential in developing new antimalarial drugs. This study underscores the importance of structural modifications to enhance biological activity and therapeutic efficacy.

Potential Antipsychotic Agents

Wise et al. (1987) detailed the synthesis and pharmacological evaluation of a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, including 2-(diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide, which exhibited an antipsychotic-like profile without interacting with dopamine receptors (Wise et al., 1987). This finding opens new avenues for antipsychotic drug development, focusing on compounds that offer therapeutic benefits without the typical side effects associated with dopamine receptor antagonism.

Comparative Metabolism

Coleman et al. (2000) investigated the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes, providing insight into the metabolic pathways and potential toxicological implications of related acetamide compounds. The study emphasizes the need for understanding the metabolic fate of chemicals to assess their safety and environmental impact (Coleman et al., 2000).

Photocatalytic Degradation

Research by Le et al. (2017) on the electro-Fenton process for degrading acetaminophen in aqueous media highlights the potential of advanced oxidation processes in removing pharmaceutical contaminants from water. This study contributes to the development of more efficient and environmentally friendly water treatment technologies.

Mechanism of Action

Target of Action

The compound 2-(methylamino)-N-(4-methylphenyl)acetamide, also known as Mephedrone or 4-MMC, is a β-ketoamphetamine that falls under the category of synthetic cathinones . These synthetic cathinones are known to elicit stimulation of the central nervous system, resulting in psychoactive effects and the occurrence of hallucinations .

Mode of Action

Mephedrone interacts with its targets in the central nervous system, inducing hallucinations and stimulating the mind . This interaction results in changes in the user’s perception, mood, and consciousness .

Biochemical Pathways

It is known that synthetic cathinones like mephedrone can affect various neurotransmitter systems, including the dopaminergic, serotonergic, and noradrenergic systems .

Pharmacokinetics

It is known that the compound demonstrates solubility in water and other polar solvents, facilitating its dissolution for various applications . The melting points for hydrochloride and hydrobromide were determined by melting point experiment and gave sharp melting points at 251.18 °C and 205.25 °C, respectively .

Result of Action

The molecular and cellular effects of Mephedrone’s action include stimulation of the central nervous system, resulting in psychoactive effects and the occurrence of hallucinations . These effects can lead to changes in the user’s perception, mood, and consciousness .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Mephedrone. For example, the compound’s solubility in water and other polar solvents can affect its bioavailability and distribution in the body . Additionally, the compound’s stability can be influenced by factors such as temperature and pH .

properties

IUPAC Name |

2-(methylamino)-N-(4-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-8-3-5-9(6-4-8)12-10(13)7-11-2/h3-6,11H,7H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBYCJXKBBVZZOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70368407 | |

| Record name | 2-(methylamino)-N-(4-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

64642-17-7 | |

| Record name | 2-(methylamino)-N-(4-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

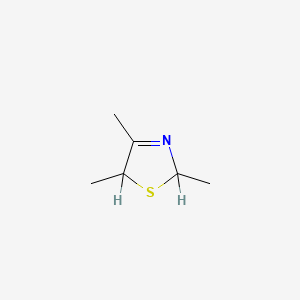

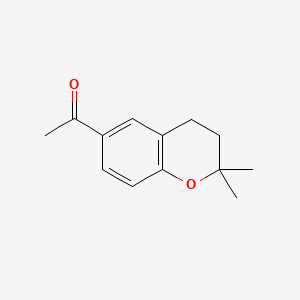

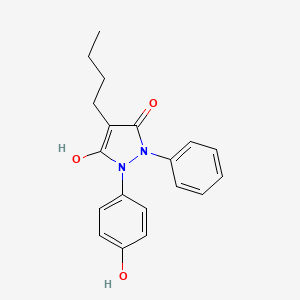

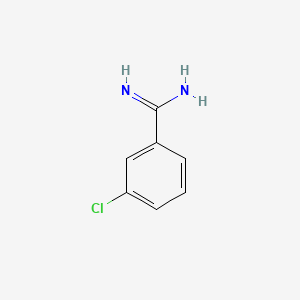

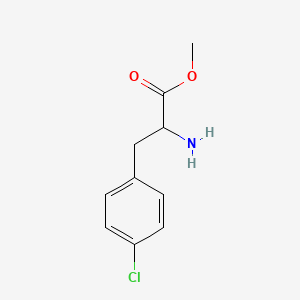

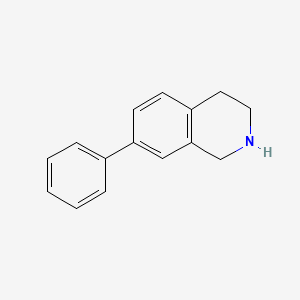

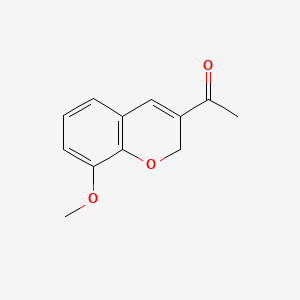

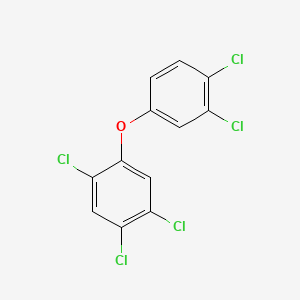

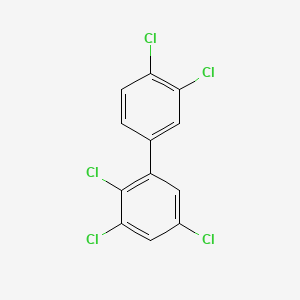

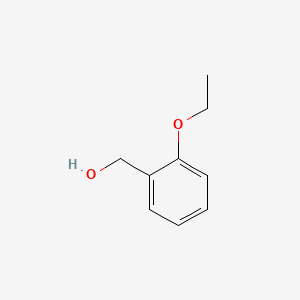

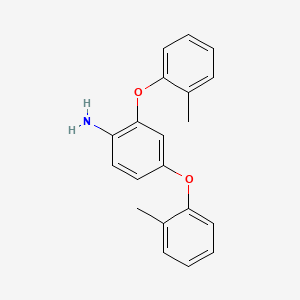

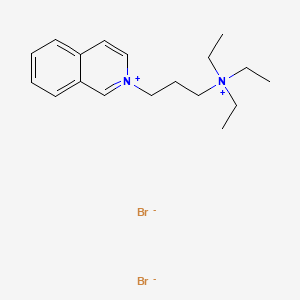

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.